4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid 4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 197450-26-3
VCID: VC0190110
InChI: InChI=1S/C14H10F3NO2/c15-14(16,17)11-3-1-2-10(12(11)18)8-4-6-9(7-5-8)13(19)20/h1-7H,18H2,(H,19,20)
SMILES: C1=CC(=C(C(=C1)C(F)(F)F)N)C2=CC=C(C=C2)C(=O)O
Molecular Formula: C14H10F3NO2
Molecular Weight: 281.234

4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid

CAS No.: 197450-26-3

Cat. No.: VC0190110

Molecular Formula: C14H10F3NO2

Molecular Weight: 281.234

* For research use only. Not for human or veterinary use.

4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid - 197450-26-3

Specification

CAS No. 197450-26-3
Molecular Formula C14H10F3NO2
Molecular Weight 281.234
IUPAC Name 4-[2-amino-3-(trifluoromethyl)phenyl]benzoic acid
Standard InChI InChI=1S/C14H10F3NO2/c15-14(16,17)11-3-1-2-10(12(11)18)8-4-6-9(7-5-8)13(19)20/h1-7H,18H2,(H,19,20)
Standard InChI Key XXFSPGCIPBEVOU-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)C(F)(F)F)N)C2=CC=C(C=C2)C(=O)O

Introduction

Chemical Properties and Structure

4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid is characterized by its specific molecular structure and physical properties. It contains a biphenyl system with a carboxylic acid group on one ring and an amino group adjacent to a trifluoromethyl group on the other ring. The compound has been assigned the CAS Registry Number 197450-26-3, which serves as its unique identifier in chemical databases and literature.

Molecular Properties

The compound possesses several distinctive molecular characteristics that define its chemical behavior and potential applications. These properties are summarized in Table 1 below.

PropertyValue
Molecular FormulaC₁₄H₁₀F₃NO₂
Molecular Weight281.234 g/mol
CAS Number197450-26-3
AppearanceCrystalline solid
Functional GroupsCarboxylic acid, amine, trifluoromethyl
IUPAC Name4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid

Table 1: Key molecular properties of 4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid.

Structural Features

The molecular structure of 4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid consists of two benzene rings connected by a single bond. The first ring contains a carboxylic acid group at the para position, while the second ring features an amino group at the ortho position and a trifluoromethyl group at the meta position relative to the first ring connection point.

This structural arrangement creates a molecule with distinct electronic properties. The trifluoromethyl group, with its strong electron-withdrawing character, influences the electron density distribution throughout the molecule, while the amino group provides a site with electron-donating properties. This electronic juxtaposition contributes to the compound's chemical reactivity and potential biological interactions.

Synthesis Methods

Synthetic Routes

The synthesis of 4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid typically involves multi-step organic reactions that include coupling reactions and functional group transformations. While specific synthesis protocols may vary, common approaches focus on establishing the biphenyl scaffold followed by introducing or modifying the functional groups.

One potential synthetic route involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the biphenyl bond between appropriately functionalized precursors. This may be followed by functional group interconversions to establish the required carboxylic acid, amino, and trifluoromethyl groups in their specific positions.

Reaction Conditions

Applications and Research

Pharmaceutical Applications

4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid holds significant potential in pharmaceutical research and development. The compound serves primarily as an intermediate in the synthesis of more complex molecules with pharmaceutical properties. Its structural features make it particularly valuable in medicinal chemistry for several reasons.

The trifluoromethyl group is known to enhance the lipophilicity of molecules, which can improve their bioavailability and membrane permeability. This property is crucial for drug development as it affects how compounds are absorbed, distributed, and metabolized in biological systems. Additionally, the trifluoromethyl group can increase a molecule's metabolic stability by blocking potential sites of oxidative metabolism.

The amino group provides a versatile site for further functionalization, allowing chemists to attach various moieties to tailor the compound's properties and potential biological activities. This functionality enables the creation of amides, sulfonamides, ureas, and other derivatives that may exhibit diverse pharmacological effects.

While research on the specific biological activities of 4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid itself is limited, studies on related trifluoromethyl-containing compounds have shown promising results in various therapeutic areas. For instance, similar compounds with trifluoromethyl substituents have been investigated for their potential in cancer therapy due to their ability to modulate cellular processes.

Materials Science Applications

Beyond pharmaceutical applications, trifluoromethyl-containing compounds like 4-(2-Amino-3-(trifluoromethyl)phenyl)benzoic acid have potential uses in materials science. The unique electronic and physical properties conferred by the trifluoromethyl group can influence characteristics such as thermal stability, optical properties, and surface interactions.

The carboxylic acid functionality provides opportunities for polymerization or incorporation into larger molecular structures, potentially leading to applications in specialty polymers, coatings, or functional materials.

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